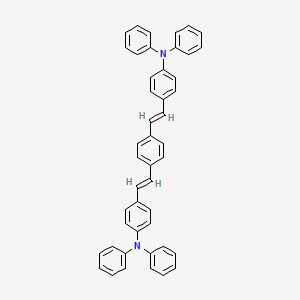

1,4-bis(4-diphenylaminostyryl)benzene

Description

Significance of π-Conjugated Systems in Organic Electronics and Optoelectronics

The significance of these systems in organic electronics stems from their ability to transport charge. The delocalized π-electrons can move along the conjugated backbone when an electric field is applied, giving rise to semiconducting behavior. Since the discovery of highly conducting polyacetylene, π-conjugated materials have become foundational to the field of organic electronics. The versatility of organic synthesis allows for the precise tuning of the electronic properties of these materials by modifying their molecular structure. This tunability is a key advantage of organic semiconductors over their inorganic counterparts.

Furthermore, π-conjugated systems are responsible for the optical properties of many organic materials. They can absorb and emit light in the visible and ultraviolet regions of the electromagnetic spectrum. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the wavelength of light absorbed and emitted. By extending the length of the conjugated system or by adding electron-donating or electron-withdrawing groups, the HOMO-LUMO gap can be engineered to achieve desired colors for applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

Overview of Stilbenoid Derivatives as Functional Organic Semiconductors

Stilbenoids are a class of naturally occurring phenolic compounds that share a common 1,2-diphenylethylene backbone. The simplest member of this family is stilbene (B7821643), which exists as two isomers: trans-stilbene (B89595) and cis-stilbene. While well-known for their roles in plant defense and their beneficial effects on human health, such as the antioxidant properties of resveratrol, stilbenoids have also emerged as a versatile class of functional organic semiconductors.

The core stilbene structure is an excellent chromophore due to its π-conjugated system. This fundamental property has been leveraged by synthetic chemists to create a vast library of stilbenoid derivatives with tailored characteristics for electronic applications. By introducing various functional groups to the phenyl rings, researchers can manipulate the material's charge transport properties, emission color, and solid-state packing.

1,4-bis(4-diphenylaminostyryl)benzene is a prime example of a functional stilbenoid derivative. In this molecule, the basic distyrylbenzene (B1252955) core (a molecule with a central benzene (B151609) ring linked to two styryl groups) is functionalized with diphenylamino end-groups. These groups are strong electron donors and also enhance the hole-transporting capabilities of the material, making it particularly suitable for use in the emissive or hole-transport layers of OLEDs. The extended conjugation of the distyrylbenzene framework, combined with the electronic influence of the diphenylamino substituents, leads to high photoluminescence efficiency, a key requirement for emissive materials.

Historical Context and Evolution of 1,4-bis(4-diphenylaminostyryl)benzene Research

Research into stilbenoid derivatives for electronic applications is part of the broader history of organic electronics, which gained significant momentum in the latter half of the 20th century. The study of distyrylbenzene and its derivatives as active components in organic electroluminescent devices began to attract significant attention in the 1990s. Early work demonstrated that the distyrylbenzene chromophore could be incorporated into devices to produce bright blue emission. A 1995 study, for instance, reported the synthesis of 4,4''-di(dodecyloxy)distyrylbenzene and its use as the emitting layer in an organic electroluminescent cell, achieving bright blue light emission.

The evolution of this research led to the strategic modification of the basic distyrylbenzene structure to enhance device performance. One of the key advancements was the incorporation of charge-transporting moieties directly into the molecular structure. The use of triphenylamine (B166846) and its derivatives as stable hole-transporting materials was already well-established. Consequently, researchers began to synthesize stilbenoid derivatives end-capped with triphenylamine-based groups, such as diphenylamino groups.

Current Research Landscape and Future Prospects for 1,4-bis(4-diphenylaminostyryl)benzene

The current research landscape for 1,4-bis(4-diphenylaminostyryl)benzene and related compounds is focused on optimizing their performance in optoelectronic devices and exploring new applications. A primary application remains in OLEDs, where it is valued for its strong solid-state fluorescence. Research continues to explore its use as an emitter material, often as a dopant in a host material, to achieve high-efficiency and long-lasting devices.

Recent studies have also investigated the photoprocesses in related distyrylbenzene derivatives in detail. For example, studies on (E,E)-1,4-Bis(diethylaminodistyryl)benzene have utilized laser kinetic spectroscopy to understand the formation of short-lived photoreaction products and the intersystem crossing to triplet states, which are fundamental processes affecting the efficiency and stability of optoelectronic devices.

Future prospects for 1,4-bis(4-diphenylaminostyryl)benzene are tied to the broader advancement of organic electronics. There is potential for its use in organic solar cells, where its strong absorption and charge transport properties could be beneficial. Furthermore, its fluorescent properties make it a candidate for use in chemical sensors and biosensors. As researchers continue to refine the synthesis of stilbenoid derivatives, it is likely that new analogues of 1,4-bis(4-diphenylaminostyryl)benzene with even more finely tuned properties will be developed. The ongoing goal is to create materials that are not only highly efficient but also solution-processable, which would enable the low-cost, large-area fabrication of electronic devices using printing techniques.

Data Tables

Table 1: Physicochemical Properties of 1,4-bis(4-diphenylaminostyryl)benzene

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₃₆N₂ |

| IUPAC Name | N-{4-[(E)-2-(4-{(E)-2-[4-(diphenylamino)phenyl]ethenyl}phenyl)ethenyl]phenyl}-N,N-diphenylamine |

| Physical Form | Light-green to Brown Solid |

| Purity | >95% |

Data sourced from Sigma-Aldrich product information.

Table 2: Photophysical Properties of a Related Distyrylbenzene Derivative

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

|---|

This table presents data for a structurally similar compound, (E,E)-1,4-Bis(diethylaminodistyryl)benzene, to illustrate the typical photophysical characteristics of this class of materials. Data sourced from a study on photoprocesses in bis-diethylamino derivatives of distyrylbenzene.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H/b27-25+,28-26+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSYSWBTGIEQE-NBHCHVEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Bis 4 Diphenylaminostyryl Benzene and Its Derivatives

Established Synthetic Pathways for 1,4-bis(4-diphenylaminostyryl)benzene Core Structure

The creation of the core structure of 1,4-bis(4-diphenylaminostyryl)benzene relies on a set of powerful organic reactions designed to form carbon-carbon double bonds with high efficiency and stereoselectivity.

Wittig Reaction and its Variations for Vinyl Group Formation

The Wittig reaction is a cornerstone in the synthesis of alkenes, providing a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. masterorganicchemistry.comlibretexts.org The reaction's versatility allows for the coupling of two smaller carbon units to assemble larger, more complex molecules. mnstate.edu The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comyoutube.com The formation of the highly stable phosphine oxide is a significant driving force for the reaction. youtube.com

In the context of 1,4-bis(4-diphenylaminostyryl)benzene synthesis, the Wittig reaction can be employed to connect the diphenylamine-substituted benzaldehyde (B42025) precursors with a suitable bis-phosphonium salt derived from p-xylene (B151628). The stereochemistry of the resulting vinyl linkage can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, which is the desired configuration for this compound. organic-chemistry.org

Horner-Wadsworth-Emmons Reactions in Stilbene (B7821643) Synthesis

A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides. wiley-vch.dewikipedia.org This reaction is particularly effective for the synthesis of stilbene and its derivatives, often providing excellent yields and high (E)-stereoselectivity. nih.govresearchgate.net A key advantage of the HWE reaction is the easy removal of the dialkyl phosphate (B84403) byproduct through aqueous extraction. wiley-vch.de

The general mechanism starts with the deprotonation of the phosphonate ester to form a carbanion, which then attacks an aldehyde to form an intermediate that eliminates to give the alkene. wikipedia.org For the synthesis of 1,4-bis(4-diphenylaminostyryl)benzene, a bis-phosphonate ester of p-xylene would be reacted with two equivalents of 4-(diphenylamino)benzaldehyde (B1293675) in the presence of a base. nih.gov

Knoevenagel Condensation Approaches for α-Cyano-Substituted Derivatives

The Knoevenagel condensation is another valuable tool for C=C bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. nih.govresearchgate.net This method is particularly well-suited for the synthesis of α-cyano-substituted stilbene derivatives. nih.gov The use of catalysts like piperidine (B6355638) or potassium phosphate can facilitate the reaction, often leading to the exclusive formation of the (E)-isomer in high yields. nih.govresearchgate.netnih.gov

For the synthesis of derivatives of 1,4-bis(4-diphenylaminostyryl)benzene, terephthaldehyde can be reacted with a diphenylamine-substituted phenylacetonitrile. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired stilbene derivative. scielo.org.mx The reaction conditions can be mild, often occurring at room temperature in a solvent like ethanol. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction) for Aryl-Vinyl Linkages

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful and versatile method for forming aryl-vinyl linkages. nih.gov The Heck reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully employed in the synthesis of stilbenes and related structures. orgsyn.org

A one-pot, five-component approach combining the Wittig and Heck reactions has been developed for the synthesis of distyryl benzene (B151609) derivatives. nih.gov This strategy involves the in situ generation of a vinyl group via a Wittig reaction, which then undergoes a Heck coupling with an aryl halide. nih.gov For 1,4-bis(4-diphenylaminostyryl)benzene, this could involve the reaction of a dihalo-benzene with a vinyl-substituted diphenylamine (B1679370) derivative. The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov

Precursor Chemistry and Intermediate Compound Synthesis

The synthesis of 1,4-bis(4-diphenylaminostyryl)benzene relies on the availability of key precursor molecules. The primary building blocks are typically a derivative of terephthaldehyde or p-xylene and a functionalized diphenylamine moiety.

For pathways like the Wittig or HWE reaction, a crucial intermediate is the phosphonium salt or phosphonate ester of p-xylene. For example, p-xylene dibromide can be reacted with triphenylphosphine (B44618) or triethyl phosphite (B83602) to generate the corresponding bis-phosphonium salt or bis-phosphonate ester.

The other key precursor is 4-(diphenylamino)benzaldehyde. This can be synthesized through various methods, including the formylation of triphenylamine (B166846). The diphenylamine unit itself acts as a strong electron-donating group, which is essential for the optoelectronic properties of the final compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation. jocpr.com

In the context of synthesizing derivatives of 1,4-bis(4-diphenylaminostyryl)benzene, microwave irradiation has been successfully applied. For instance, the synthesis of 1,4-bis[4-(di-p-tolylamino)styryl]benzene (B1266700) has been achieved in 3 to 10 minutes using a microwave reactor, a significant reduction from the 5 hours required by conventional methods. google.com This specific microwave-assisted synthesis involves the reaction of 4-(di-p-tolylamino)benzaldehyde and p-xylylene-bis(diethylphosphonate) in the presence of sodium tert-butoxide and N,N-dimethylacetamide. google.com The application of microwave technology offers a more energy-efficient and time-saving route for the production of these valuable organic materials. jocpr.com

| Reaction | Reactants | Catalyst/Base | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Strong Base (e.g., n-BuLi) | Forms C=C bond, stereochemistry depends on ylide stability. |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Base (e.g., NaH, NaOMe) | Generally gives (E)-alkenes, byproduct is water-soluble. |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Base (e.g., Piperidine, K3PO4) | Good for α-cyano-substituted derivatives, often high (E)-selectivity. |

| Heck Reaction | Aryl Halide, Alkene | Palladium Catalyst, Base | Forms aryl-vinyl linkages, versatile for complex structures. |

Optimization of Reaction Conditions and Efficiency Enhancement

The synthesis of 1,4-bis(4-diphenylaminostyryl)benzene and its analogues is predominantly achieved through olefination reactions such as the Horner-Wadsworth-Emmons (HWE) and Heck reactions. The optimization of reaction parameters is crucial for maximizing yields, ensuring high stereoselectivity (favoring the desired E,E-isomer), and simplifying purification processes.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a widely used method for the formation of carbon-carbon double bonds and offers good control over stereoselectivity. The reaction typically involves the condensation of a phosphonate ylide with an aldehyde. For the synthesis of distyrylbenzenes, this can involve the reaction of a bisphosphonate with an aldehyde or a phosphonate with a dialdehyde.

Key parameters that are often optimized in the HWE reaction include the choice of base, solvent, and reaction temperature. For instance, in the synthesis of stilbenes and distyrylbenzenes via HWE in phase-transfer catalysis (PTC) systems, it has been observed that for aldehydes bearing electron-donating substituents, yields of over 90% can be achieved with the product being exclusively the (E)-isomer. researchgate.net The choice between a solid-liquid (SL) or liquid-liquid (LL) PTC system can also influence the reaction outcome, with the SL-PTC system often being milder. researchgate.net

Heck Reaction: The palladium-catalyzed Heck reaction is another powerful tool for the synthesis of styryl compounds, involving the coupling of an aryl halide with an alkene. Optimization of the Heck reaction involves careful selection of the palladium catalyst, ligand, base, solvent, and temperature.

For the synthesis of distyrylbenzene (B1252955) derivatives, various palladium catalysts have been explored. For example, a study on the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) using palladium(II)-hydrazone complexes demonstrated that the catalytic activity could be significantly enhanced by optimizing the base, solvent, and temperature. An excellent conversion rate of 99.87% was achieved using 0.5 mol% of the catalyst, Na2CO3 as the base, and DMA as the solvent at 50 °C for 60 minutes.

The use of microwave irradiation has emerged as a highly effective technique for enhancing the efficiency of these reactions. Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. For example, in the synthesis of various heterocyclic compounds, microwave irradiation has been shown to reduce reaction times from hours to minutes while increasing yields significantly. nih.govnih.gov This is attributed to the efficient and uniform heating provided by microwaves, which can accelerate reaction rates.

To illustrate the impact of reaction conditions on yield, the following interactive data table summarizes typical optimization results for the Heck reaction in the synthesis of a distyrylbenzene derivative.

Table 1: Optimization of Heck Reaction Conditions for the Synthesis of a Distyrylbenzene Derivative

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | K2CO3 | DMF | 120 | 12 | 75 |

| 2 | Pd(OAc)2 (2) | Na2CO3 | DMF | 120 | 12 | 68 |

| 3 | Pd(OAc)2 (2) | K2CO3 | DMA | 120 | 12 | 82 |

| 4 | Pd(OAc)2 (2) | K2CO3 | DMF | 100 | 24 | 65 |

| 5 | PdCl2(PPh3)2 (1) | K2CO3 | DMF | 120 | 12 | 88 |

Strategies for Molecular Design and Functionalization of 1,4-bis(4-diphenylaminostyryl)benzene Derivatives

The modification of the core 1,4-bis(4-diphenylaminostyryl)benzene structure is essential for tuning its physical and chemical properties for specific applications. This is achieved through various functionalization strategies.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic backbone can significantly influence the electronic properties, such as the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics of the molecule.

The diphenylamino groups already present in the parent compound are strong electron donors. Further functionalization with EDGs can enhance the electron-donating character, leading to a red-shift in the absorption and emission spectra. Conversely, the introduction of EWGs, such as nitro (-NO2) or cyano (-CN) groups, can lower the LUMO energy level, which is beneficial for electron injection and transport in electronic devices. The synthesis of 1,4-bis(4-nitrostyryl)benzene, for example, has been achieved via a standard Wittig reaction between p-phenylenedimethylene-bis(tripheny1phosphonium chloride) and p-nitrobenzaldehyde, yielding the desired product in good yields. nih.gov

For applications in biological imaging and sensing, water solubility is a crucial requirement. This is typically achieved by introducing hydrophilic functional groups to the molecular structure. Common strategies include the incorporation of sulfonic acid groups (-SO3H) or their salts, quaternary ammonium (B1175870) salts, or oligo(ethylene glycol) chains. For instance, water-soluble fluorescent aldehyde-substituted distyrylbenzene derivatives have been prepared by attaching branched oligoethylene glycol side chains via an ether linkage to the aromatic nucleus. nih.gov Another approach involves the sulfonation of the aromatic rings to introduce sulfonic acid groups, a common method for rendering organic molecules water-soluble.

Creating cruciform (cross-shaped) and dimeric architectures based on the 1,4-bis(4-diphenylaminostyryl)benzene framework can lead to materials with unique photophysical properties and self-assembly behaviors. Cruciform oligomers can exhibit tunable optoelectronic properties by modifying the different arms of the cross structure. nwpu.edu.cnrsc.org These architectures can help to prevent close packing in the solid state, which can reduce fluorescence quenching. Dimerization strategies can also be employed to create molecules with enhanced two-photon absorption cross-sections, which is advantageous for applications in bio-imaging and photodynamic therapy.

Incorporating the 1,4-bis(4-diphenylaminostyryl)benzene chromophore into polymeric structures is a powerful strategy to combine the desirable optoelectronic properties of the chromophore with the processability and film-forming capabilities of polymers.

Polyfluorene Copolymers: Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and good charge carrier mobilities. Novel conjugated polyfluorene copolymers have been synthesized by incorporating 1,4-bis(4-diphenylaminostyryl)benzene units into the polymer backbone through nickel(0)-mediated polymerization. capes.gov.br These copolymers exhibit improved hole injection and transport properties due to the presence of the triphenylamine moieties.

Poly(phenylenevinylene) Derivatives: Poly(phenylenevinylene) (PPV) and its derivatives are another important class of conjugated polymers for light-emitting applications. The 1,4-bis(4-diphenylaminostyryl)benzene unit can be incorporated as a comonomer in the synthesis of PPV derivatives to tune the emission color and improve device performance.

Advanced Analytical Techniques for Structural Elucidation

The unambiguous structural characterization of 1,4-bis(4-diphenylaminostyryl)benzene and its derivatives is essential to correlate their molecular structure with their observed properties. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for determining the molecular structure of these compounds.

1H NMR: The 1H NMR spectrum provides information about the number and types of protons in the molecule. For 1,4-bis(4-diphenylaminostyryl)benzene, the spectrum would show characteristic signals for the aromatic protons on the central and terminal benzene rings, as well as the vinylic protons of the styryl linkages. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bonds.

13C NMR: The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can confirm the presence of the different aromatic rings and the vinylic carbons.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the synthesized compounds, which in turn confirms their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 1,4-bis(4-diphenylaminostyryl)benzene, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the vinylic groups, as well as C=C stretching of the aromatic rings and the styryl double bonds. The spectrum can also be used to confirm the presence of specific functional groups introduced during derivatization. For example, the presence of a nitro group in a derivative would be indicated by strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹.

Photophysical Properties and Spectroscopic Characterization

One-Photon Absorption Characteristics of 1,4-bis(4-diphenylaminostyryl)benzene

The one-photon absorption (OPA) spectrum of 1,4-bis(4-diphenylaminostyryl)benzene is primarily characterized by an intense absorption band in the near-ultraviolet to visible region. This absorption originates from a π-π* electronic transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In molecules with this D-π-D architecture, the HOMO is typically localized across the entire conjugated backbone with significant contributions from the electron-donating diphenylamino end groups, while the LUMO is distributed mainly along the central styrylbenzene bridge.

The presence of the diphenylamino groups as strong electron donors enhances intramolecular charge transfer (ICT) upon photoexcitation, contributing to the intensity of the absorption band. The spectrum of benzene (B151609) itself shows three absorption bands originating from π-π* transitions, often labeled as the E1, E2, and B bands. spcmc.ac.in In substituted derivatives like 1,4-bis(4-diphenylaminostyryl)benzene, these transitions are significantly altered and shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation. spcmc.ac.in Theoretical studies on similar D-π-A-π-D type derivatives show that one-photon absorption wavelengths can range from 370 nm to 540 nm. researchgate.net

The absorption spectrum of 1,4-bis(4-diphenylaminostyryl)benzene can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands with a change in solvent polarity. sciencepublishinggroup.com This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.

For π-π* transitions in conjugated molecules, an increase in solvent polarity often leads to a bathochromic (red) shift. libretexts.org This is because the excited state is typically more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the less polar ground state, thus reducing the energy gap for the transition. libretexts.org While specific data for 1,4-bis(4-diphenylaminostyryl)benzene is not detailed in the provided results, studies on similar bis-donor stilbene (B7821643) derivatives and other organic dyes confirm this general behavior. For instance, studies on other complex organic molecules show that both non-specific interactions (dipolar/electrostatic effects) and specific solute-solvent interactions influence the absorption spectra. researchgate.netnih.gov

The table below illustrates a typical trend of solvatochromic shifts for a related compound, demonstrating the effect of solvent polarity on the maximum absorption wavelength (λmax).

| Solvent | Polarity (Dielectric Constant) | Typical λmax Shift |

| Hexane | 1.88 | Hypsochromic (Blue-shifted) |

| Toluene | 2.38 | ↓ |

| Chloroform | 4.81 | ↓ |

| Dichloromethane | 8.93 | ↓ |

| Acetonitrile | 37.5 | Bathochromic (Red-shifted) |

| DMF | 38.3 | Bathochromic (Red-shifted) |

This table represents a generalized trend for similar chromophores, as specific values for the target compound were not available in the search results.

Modifying the chemical structure of 1,4-bis(4-diphenylaminostyryl)benzene by adding substituents can significantly tune its absorption energy. The nature and position of these substituents alter the electronic properties of the molecule, particularly the energy levels of the HOMO and LUMO.

Electron-Donating Groups (EDGs): Introducing EDGs (e.g., alkoxy -OR, alkyl -R) onto the phenyl rings generally raises the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. mdpi.com

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano -CN, nitro -NO₂) typically lowers the energy of the LUMO more significantly than the HOMO. This also decreases the HOMO-LUMO gap, leading to a bathochromic shift. researchgate.netrsc.org

Research on various stilbene and dibenzophenone derivatives has consistently shown that both EDGs and EWGs can cause a bathochromic shift in the absorption spectra. researchgate.netnih.gov For example, in a series of 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, the maximum absorption value increases as the donor strength of the substituent increases. korea.ac.kr Similarly, replacing a dialkylamino group with a diphenylamino group in a related stilbene derivative results in a minimal shift of the one-photon absorption band, but significantly affects other optical properties. researchgate.net This demonstrates that even subtle changes can have a profound impact on the molecule's electronic structure.

Two-Photon Absorption (TPA) Phenomena in 1,4-bis(4-diphenylaminostyryl)benzene

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. lanl.gov This process is quadratically proportional to the intensity of the incident light, enabling applications like high-resolution imaging and 3D microfabrication. lanl.govbgsu.edu Symmetrical, conjugated molecules like 1,4-bis(4-diphenylaminostyryl)benzene are known to exhibit large TPA cross-sections (σ₂).

The TPA cross-section (σ₂) is a measure of a molecule's ability to undergo two-photon absorption. Several techniques are used for its measurement, with the Z-scan method being one of the most direct and widely used. optica.org

The Z-scan technique involves translating a sample along the propagation axis (the z-axis) of a focused laser beam and measuring the change in transmittance. quantum-electronics.ru

Open-Aperture Z-scan: In this configuration, the entire transmitted beam is collected by a detector. As the sample moves toward the focal point, the intensity increases, leading to a higher probability of TPA. This results in a decrease in transmittance, producing a valley-shaped curve. The width and depth of this valley are used to calculate the nonlinear absorption coefficient (β), from which the TPA cross-section (σ₂) can be derived. quantum-electronics.ruias.ac.in The method is valued for its simplicity and sensitivity in directly measuring nonlinear absorption. ias.ac.in

Closed-Aperture Z-scan: This setup involves placing an aperture before the detector to measure changes in the beam's spatial profile caused by nonlinear refraction. While primarily used for determining the nonlinear refractive index, it can be combined with the open-aperture method for a complete characterization of the material's third-order nonlinearities. ias.ac.in

Other methods for measuring TPA cross-sections include two-photon excited fluorescence (TPEF), where the fluorescence emitted after TPA is measured. korea.ac.kroptica.org

Quantum chemical calculations are crucial for understanding the structure-property relationships of TPA materials and for designing new chromophores with enhanced nonlinear optical responses. aip.org Methods like Time-Dependent Density Functional Theory (TD-DFT) have proven to be numerically efficient and accurate for predicting the TPA properties of large organic molecules. lanl.gov

Theoretical studies on stilbene-type molecules and their derivatives provide several key insights:

Symmetry and Selection Rules: TPA transitions follow different quantum mechanical selection rules than one-photon absorption. For centrosymmetric molecules (like 1,4-bis(4-diphenylaminostyryl)benzene), OPA excites states of ungerade (u) symmetry, while TPA excites states of gerade (g) symmetry. This means that one-photon and two-photon absorption spectra can provide complementary information about the electronic structure of a molecule. dntb.gov.ua

Role of Charge Transfer: The magnitude of the TPA cross-section is strongly related to the extent of intramolecular charge transfer. Symmetrical D-π-D structures facilitate a significant redistribution of electron density from the donor ends to the conjugated bridge upon excitation, which enhances the TPA response.

Computational Models: Response theory applied at the DFT level is a common approach for calculating TPA cross-sections. aip.org For reliable predictions, it is important to account for factors like vibrational broadening of the absorption profiles and to choose an appropriate functional, such as a long-range corrected functional like CAM-B3LYP, which provides a better description of charge-transfer states. aip.orgresearchgate.net Theoretical investigations on derivatives of 1,4-bis(4-diphenylaminostyryl)benzene suggest that modifications, such as replacing the central benzene ring with an electron-withdrawing group or incorporating nitrogen or sulfur atoms, can significantly improve the TPA cross-section. researchgate.net

Mechanisms of Two-Photon Excitation and Intermediate States

Two-photon absorption is a quantum mechanical process wherein a molecule is excited from its ground state (S₀) to a final excited state (Sₙ) by the simultaneous absorption of two photons. nih.gov Unlike single-photon absorption, the TPA process proceeds through a virtual intermediate state. nih.gov The energy of this intermediate state does not need to correspond to a real electronic state of the molecule. The primary condition for TPA is that the sum of the energies of the two absorbed photons equals the energy difference between the ground and the final excited state (E₂ + E₁ = ΔE). bgsu.edu

For symmetric, quadrupolar molecules with a donor-π-donor (D-π-D) structure, such as 1,4-bis(4-diphenylaminostyryl)benzene, the TPA mechanism is particularly efficient. bgsu.edu The process is governed by third-order nonlinear susceptibility, χ⁽³⁾, and the TPA cross-section is directly proportional to the imaginary part of this susceptibility. bgsu.edu Theoretical investigations based on density functional theory (DFT) for derivatives of 1,4-bis(4-diphenylaminostyryl)benzene indicate that the TPA wavelengths are typically in the near-infrared range of 650 nm to 880 nm. researchgate.net

The excitation mechanism in these molecules can be conceptualized as a two-step process involving different electronic characteristics. The first photon absorption promotes a local excitation (LE) within the π-conjugated system. The presence of this localized energy facilitates the absorption of the second photon, which induces a significant intramolecular charge transfer (CT) from the electron-donating diphenylamino end groups towards the central benzene ring. nih.gov This two-step LE/CT model helps explain the large TPA cross-sections observed in D-π-D compounds. nih.govbgsu.edu

Polarization-Dependent TPA in Crystalline and Amorphous Phases

The efficiency of two-photon absorption is highly dependent on the polarization of the incident light relative to the molecular structure. The TPA probability is maximized when the electric field vector of the light is aligned with the transition dipole moment of the molecule for the specific electronic transition.

In the amorphous phase , molecules are randomly oriented. Consequently, the macroscopic TPA response is an average over all possible orientations, and while it still depends on polarization, the anisotropy is less pronounced than in an ordered system.

In the crystalline phase , molecules are arranged in a fixed, ordered lattice. This long-range order can lead to a highly anisotropic TPA response. The polarization dependence becomes critically linked to the crystal's symmetry and the orientation of the molecules within the unit cell. If the molecular transition moments are aligned along a specific crystallographic axis, the TPA cross-section can be dramatically enhanced for light polarized along that axis and significantly diminished for orthogonally polarized light. For molecules where a single intermediate state dominates the TPA process, a complete investigation of the absorption tensor can often be achieved using only linearly polarized light. researchgate.net

While the theoretical framework for this dependence is well-established, specific comparative experimental data on the polarization-dependent TPA of 1,4-bis(4-diphenylaminostyryl)benzene in its distinct crystalline and amorphous phases is not extensively detailed in the current literature. However, the principles of nonlinear optics dictate that the higher degree of molecular alignment in the crystalline state should result in a more pronounced polarization-dependent TPA compared to the isotropically averaged response of the amorphous state.

Photoluminescence and Emission Dynamics of 1,4-bis(4-diphenylaminostyryl)benzene

Following electronic excitation, 1,4-bis(4-diphenylaminostyryl)benzene relaxes through various radiative and non-radiative pathways, leading to characteristic photoluminescence.

Fluorescence Emission Spectra and Quantum Yields in Solution and Solid State

1,4-bis(4-diphenylaminostyryl)benzene and its derivatives are known to be highly fluorescent. The fluorescence emission spectrum is typically a broad, structured band in the blue-green region of the visible spectrum. Theoretical calculations predict emission wavelengths for this class of compounds to be in the 435 nm to 700 nm range. researchgate.net

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is highly sensitive to the molecule's environment. In solution, the quantum yield varies with solvent polarity. For a closely related analogue, (E,E)-1,4-bis(diethylaminodistyryl)benzene, a high fluorescence quantum yield of 0.61 was reported in acetonitrile. mdpi.com

A noteworthy characteristic of many stilbenoid derivatives, including 1,4-bis(4-diphenylaminostyryl)benzene, is the significant enhancement of fluorescence in the solid state. journal-spqeo.org.ua While many organic molecules suffer from aggregation-caused quenching (ACQ) in the solid phase, leading to low quantum yields, this compound exhibits aggregation-induced emission (AIE) or enhanced solid-state fluorescence. researchgate.netbeilstein-journals.org This phenomenon is attributed to the restriction of intramolecular rotations in the rigid solid matrix, which blocks non-radiative decay pathways and funnels more of the excited-state population towards radiative decay. journal-spqeo.org.ua For related dicationic salts, solid-state quantum yields of up to 50% have been observed. researchgate.net

| Compound Analogue | Phase/Solvent | Emission Max (λem) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| (E,E)-1,4-Bis(diethylaminodistyryl)benzene | Acetonitrile (Solution) | 480 nm | 0.61 | mdpi.com |

| Quaternary Salts of 1,4-bis[2-(pyridyl)ethenyl]benzene | Solid State | - | up to 0.50 | researchgate.net |

| 1,4-bis(2,2-diphenylethenyl)benzene | Solution (CHCl₃) | Blue Emission | Very Weak | journal-spqeo.org.ua |

| 1,4-bis(2,2-diphenylethenyl)benzene | Solid Film | 495 nm | High | journal-spqeo.org.ua |

Analysis of Stokes Shifts and Vibrational Relaxation

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. This energy loss is due to rapid relaxation processes that occur in the excited state before fluorescence emission. For derivatives of 1,4-bis(4-diphenylaminostyryl)benzene, theoretical studies predict large Stokes shifts, ranging from 47 nm to 270 nm. researchgate.net Experimentally, a Stokes shift of 55 nm was measured for the diethylamino analogue in acetonitrile. mdpi.com

Following photoexcitation to the Franck-Condon excited state, the molecule undergoes ultrafast vibrational relaxation. This process involves the dissipation of excess vibrational energy to the surrounding solvent or lattice, typically occurring on a sub-picosecond timescale. researchgate.net For large, flexible molecules like 1,4-bis(4-diphenylaminostyryl)benzene, this relaxation also involves significant conformational changes. Time-resolved spectroscopy on similar molecules reveals that the excited-state dynamics include torsional relaxation and a process of coplanarization, where the phenyl rings adjust to a more planar conformation in the excited state. researchgate.net This structural reorganization lowers the energy of the excited state and contributes significantly to the observed Stokes shift.

Fluorescence Lifetime Measurements and Radiative/Non-Radiative Decay Pathways

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the molecule in a given environment. nih.gov The lifetime is inversely proportional to the sum of the rate constants for all de-excitation processes:

τf = 1 / (kr + knr)

where kr is the radiative decay rate constant and knr is the non-radiative decay rate constant. nih.gov

The individual decay rates can be calculated from the fluorescence quantum yield and the lifetime: researchgate.net

Radiative rate (kr): kr = Φf / τf

Non-radiative rate (knr): knr = (1 - Φf) / τf

Up-converted Emission and Multi-Photon Excited Fluorescence

When 1,4-bis(4-diphenylaminostyryl)benzene is excited via two-photon absorption using near-infrared light, it emits fluorescence at a shorter wavelength in the visible spectrum. This process is known as up-converted fluorescence or two-photon excited fluorescence (TPEF). researchgate.netrsc.org

The fluorescence emission resulting from two-photon excitation originates from the same S₁ excited state that is populated during single-photon excitation. korea.ac.kr Consequently, the resulting up-converted emission spectrum is identical to the conventional fluorescence spectrum. korea.ac.kr A key characteristic of TPEF is that its intensity has a quadratic dependence on the intensity of the excitation light, confirming that the emission results from a cooperative two-photon process. researchgate.net This property is fundamental to applications such as two-photon microscopy, where it allows for localized excitation and reduced background signal. confer.co.nz Derivatives of 1,4-bis(4-diphenylaminostyryl)benzene have been shown to be effective probes for TPEF-based biological imaging. nih.gov

Exciton (B1674681) Dynamics and Energy Transfer Processes in 1,4-bis(4-diphenylaminostyryl)benzene

The photophysical behavior of 1,4-bis(4-diphenylaminostyryl)benzene is fundamentally governed by the dynamics of its excited states, or excitons. Understanding these processes is critical for optimizing its performance in various optoelectronic applications.

Exciton Formation, Migration, and Dissociation Mechanisms

Upon absorption of light, the π-conjugated system of 1,4-bis(4-diphenylaminostyryl)benzene is promoted to an excited electronic state, leading to the formation of an exciton—a bound state of an electron and a hole. The diphenylamino groups act as potent electron donors, while the styrylbenzene backbone facilitates charge transport, influencing the nature of the exciton.

The extended π-conjugation in this molecule allows for efficient light absorption and subsequent emission. The mechanism of action is primarily based on its ability to engage in π-π interactions and energy transfer processes. Following formation, these excitons are not static; they can migrate through the material via hopping between adjacent molecules. This migration is a crucial step before the exciton either decays radiatively (fluorescence) or non-radiatively, or dissociates into free charge carriers.

In derivatives of distyrylbenzenes, it has been observed that these molecules can undergo intersystem crossing to a triplet state. nih.gov The dismutation of this triplet state, particularly in the presence of an electron donor or acceptor, can lead to the formation of dye radical anions and cations, indicating a pathway for exciton dissociation. nih.gov

Förster Resonance Energy Transfer (FRET) in Blended or Doped Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor molecule transfers its energy to a nearby acceptor molecule. This mechanism is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. In systems where 1,4-bis(4-diphenylaminostyryl)benzene is used as a dopant or in a blend, FRET plays a pivotal role in tuning the emission color and improving the efficiency of devices like Organic Light-Emitting Diodes (OLEDs).

When doped into a host material, 1,4-bis(4-diphenylaminostyryl)benzene can act as an energy acceptor, receiving energy from the excited host molecules and then emitting light at its characteristic wavelength. This process is essential for achieving efficient electroluminescence. The efficiency of FRET is a key factor in the performance of such doped systems.

The table below outlines key parameters that influence FRET efficiency.

| Parameter | Description | Impact on FRET Efficiency |

| Donor-Acceptor Distance | The physical separation between the donor and acceptor molecules. | Efficiency is inversely proportional to the sixth power of the distance. |

| Spectral Overlap | The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum. | Greater overlap leads to higher FRET efficiency. |

| Donor Quantum Yield | The efficiency of the donor's own fluorescence process. | A higher quantum yield of the donor generally results in more efficient energy transfer. |

| Relative Orientation | The relative orientation of the donor's emission dipole and the acceptor's absorption dipole. | An optimal parallel orientation maximizes FRET efficiency. |

FRET is a widely utilized technique to investigate the structure and dynamics of biomolecular systems and is also responsible for the non-linear fluorescence response seen in multi-fluorophore proteins. nih.gov

Concentration Quenching Effects and Strategies for Mitigation

Concentration quenching, a phenomenon where the fluorescence intensity of a material decreases at high concentrations, is a significant challenge in the application of fluorescent molecules like 1,4-bis(4-diphenylaminostyryl)benzene. This quenching is primarily caused by the formation of non-fluorescent aggregates or excimers, which provide non-radiative decay pathways for the excitons.

To mitigate concentration quenching, several strategies can be employed:

Host-Guest Doping: One of the most effective methods is to disperse the fluorescent molecule (guest) in a suitable host matrix at a low concentration. This physically separates the guest molecules, preventing aggregation and minimizing intermolecular quenching effects. This approach is widely used in the fabrication of high-efficiency OLEDs.

Molecular Design: Modifying the molecular structure to include bulky substituents can sterically hinder close packing and reduce π-π stacking interactions. This approach helps to maintain high fluorescence efficiency even in the solid state.

Matrix Isolation: Incorporating the fluorescent molecules into a rigid matrix, such as a polymer or glass, can restrict molecular motion and rotational relaxation, thereby reducing non-radiative decay channels.

Research on related compounds, such as 1,4-bis(phenylethynyl)benzene, has shown no evidence of aggregation in certain solutions within specific concentration ranges, suggesting that the solvent and molecular structure play a critical role in these quenching processes. nih.gov

Electronic Structure and Charge Transport Mechanisms

Electronic Band Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO levels are critical parameters that determine a material's charge injection and transport capabilities, as well as its optical properties. The energy difference between these levels constitutes the electronic band gap.

Experimental Determination of HOMO/LUMO Levels (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a standard electrochemical technique used to determine the frontier orbital energy levels of organic materials. researchgate.net By measuring the oxidation and reduction potentials of a compound, one can estimate the HOMO and LUMO energies, respectively. The HOMO level is related to the onset of oxidation, representing the energy required to remove an electron, while the LUMO level is related to the onset of reduction, corresponding to the energy released when an electron is added. These experimental values are crucial for predicting how a material will perform in a device and for assessing the energy barriers for charge injection from electrodes. researchgate.net

Theoretical Calculation of Electronic Structures (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure of molecules. frontiersin.orgnih.gov DFT calculations provide theoretical values for the HOMO and LUMO energy levels and can visualize the spatial distribution of these orbitals across the molecular structure. researchgate.netresearchgate.net These calculations help in understanding how different parts of the molecule contribute to its electronic properties and allow for the rational design of new materials with tailored energy levels. frontiersin.orgnih.gov For complex molecules, these theoretical insights are invaluable for interpreting experimental data and predicting properties before synthesis. nih.gov

Relationship between Molecular Structure and Energy Levels

The electronic properties of 1,4-bis(4-diphenylaminostyryl)benzene are a direct consequence of its molecular structure. The molecule consists of a central benzene (B151609) ring connected to two diphenylaminostyryl arms.

Diphenylamino End Groups: The terminal diphenylamino moieties are strong electron-donating groups. This characteristic significantly raises the energy of the HOMO level. A higher HOMO level generally facilitates more efficient injection of holes (positive charge carriers) from the anode in an electronic device. acs.org

Styrylbenzene Core: The central 1,4-distyrylbenzene portion provides an extended π-conjugated system. This extended conjugation delocalizes the molecular orbitals over a larger area, which typically lowers the HOMO-LUMO energy gap. The π-conjugated backbone is the primary pathway for charge transport through the molecule. The length and nature of this conjugated path are key factors in determining the material's charge carrier mobility.

By strategically combining strong electron-donating end groups with an extended π-conjugated bridge, the molecular design of 1,4-bis(4-diphenylaminostyryl)benzene achieves electronic properties favorable for hole transport applications. acs.org

Charge Carrier Transport Properties

Efficient charge transport is paramount for the functionality of organic semiconductor devices. 1,4-bis(4-diphenylaminostyryl)benzene is primarily designed as a hole transport material (HTM), meaning it is proficient at conducting positive charges.

Electron Blocking Characteristics

An essential secondary function of a hole-transport layer is to block the passage of electrons. wikipedia.org This confinement of electrons within the emissive layer of a device, such as an OLED, prevents charge leakage and recombination in non-emissive zones, thereby increasing device efficiency. acs.org Materials like 1,4-bis(4-diphenylaminostyryl)benzene achieve this through their electronic structure. A relatively high-lying LUMO energy level creates a significant energetic barrier for electrons attempting to move from the emissive layer into the hole-transport layer. acs.org This intrinsic property ensures that charge recombination occurs preferentially in the desired device region, maximizing light output or charge collection. wikipedia.org

Impact of Molecular Packing and Orientation on Charge Mobility

The arrangement of molecules in the solid state is a critical determinant of the charge transport properties in organic semiconductors. The efficiency with which charges move through the material is highly dependent on the degree of intermolecular electronic coupling, which is governed by the molecular packing and orientation within the crystal lattice or thin film.

In crystalline organic materials, charge transport is often anisotropic, meaning that the charge mobility varies depending on the crystallographic direction. This anisotropy arises from the specific arrangement of molecules and the preferential pathways for charge hopping between adjacent molecules. For instance, in a single crystal of a related triphenylamine-derivative, α-phenyl-4′-(diphenylamino)stilbene, anisotropic hole conductivity was observed. documentsdelivered.com This directional dependence of conductivity is directly attributed to the orientation of the triphenylamine (B166846) units, which are the primary sites for hole transport. The molecular packing in this crystal, which includes solvent molecules within the lattice, dictates the pathways for charge transport.

The charge mobility in thin films of distyrylbenzene (B1252955) derivatives is also significantly influenced by the molecular packing. researchgate.net The formation of well-ordered domains with favorable π-π stacking is crucial for efficient charge transport. The diphenylamino groups in 1,4-bis(4-diphenylaminostyryl)benzene are known to enhance hole-transport capabilities. The specific arrangement of these groups in the solid state, whether in a face-to-face or edge-to-face configuration, will directly impact the electronic coupling between neighboring molecules and, consequently, the hole mobility.

Studies on other organic semiconductors have shown that even subtle changes in molecular packing can lead to significant differences in charge mobility. For example, in benzodifurandione-based oligo(p-phenylenevinylene)s, a shorter π-π stacking distance does not always correlate with higher carrier mobilities, indicating a complex interplay between backbone alignment, crystallinity, and intermolecular interactions. aip.org

Interactive Table: Anisotropic Conductivity in a Triphenylamine-Derivative Single Crystal

| Crystallographic Direction | Hole Transport Property | Underlying Mechanism |

|---|---|---|

| Direction 1 | High Conductivity | Favorable orientation of triphenylamine units, leading to strong intermolecular electronic coupling. |

| Direction 2 | Moderate Conductivity | Less optimal orientation of triphenylamine units, resulting in weaker electronic coupling. |

| Direction 3 | Low Conductivity | Unfavorable orientation of triphenylamine units, hindering efficient charge hopping. |

This table is based on the findings for α-phenyl-4′-(diphenylamino)stilbene, a structurally similar compound, to illustrate the concept of anisotropic conductivity.

Electrical Bistability and Memory Effects in 1,4-bis(4-diphenylaminostyryl)benzene-based Devices

The molecular structure of 1,4-bis(4-diphenylaminostyryl)benzene, featuring electron-donating diphenylamino groups and a π-conjugated styrylbenzene backbone, makes it a candidate for applications in organic memory devices. Such devices often rely on the principle of electrical bistability, where the material can exist in two different conductivity states (a high-conductivity "ON" state and a low-conductivity "OFF" state) at the same applied voltage.

Several studies on functional polyimides and other polymers containing triphenylamine have demonstrated nonvolatile electrical switching and write-once-read-many-times (WORM) memory effects. acs.orgrsc.org For instance, a device with a sandwich structure of ITO/polymer/Al, where the polymer contained triphenylamine and 1,3,4-oxadiazole (B1194373) moieties, exhibited a switch from a low-conductivity to a high-conductivity state with an ON/OFF current ratio of up to 105. acs.org This ON state was found to be nonvolatile and could not be erased by reversing the bias, characteristic of WORM memory. acs.org Other triphenylamine-based polyimides have shown flash-type memory behavior with high ON/OFF ratios and long retention times. rsc.org

The memory effect in these donor-acceptor systems can be tuned by modifying the molecular structure, such as by changing the acceptor concentration in a copolymer. acs.org This allows for the control of memory parameters like the ON/OFF ratio and the writing voltage. acs.org Given these findings in related systems, it is plausible that devices incorporating 1,4-bis(4-diphenylaminostyryl)benzene could exhibit similar electrical bistability and memory effects, driven by field-induced charge transfer processes.

Interactive Table: Memory Characteristics of Triphenylamine-Containing Polymers

| Polymer System | Memory Type | ON/OFF Ratio | Threshold Voltage (V) | Retention Time |

|---|---|---|---|---|

| Polyimide with triphenylamine and 1,3,4-oxadiazole | WORM | ~105 | 1.8 | >6 hours |

| Polyimide with triphenylamine (PI(TPA-PMDA)) | WORM | >103 | -1.12 | 4 x 103 s |

| Polyimide with triphenylamine (PI(TPA-BPDA)) | Flash | >103 | -0.78 (ON), +1.98 (OFF) | 4 x 103 s |

| Donor-acceptor block copolymers | SRAM and WORM | 106 | - | 104 s |

This table summarizes the performance of various memory devices based on polymers containing triphenylamine moieties, providing a reference for the potential of 1,4-bis(4-diphenylaminostyryl)benzene. acs.orgrsc.orgresearchgate.net

Single-Molecule Conductance Studies and Molecular Junctions

Understanding the charge transport properties of 1,4-bis(4-diphenylaminostyryl)benzene at the single-molecule level is crucial for its potential application in molecular electronics. Single-molecule conductance measurements provide fundamental insights into how the molecular structure dictates its ability to conduct electricity.

Theoretical studies combining density functional theory (DFT) and non-equilibrium Green's functions (NEGF) have been employed to understand the electronic properties of OPV wires, showing that the energy alignment between the frontier molecular orbitals (HOMO and LUMO) and the Fermi level of the metal electrodes is a key factor in controlling the conduction mechanism. researchgate.net For 1,4-bis(4-diphenylaminostyryl)benzene, the electron-donating diphenylamino groups would be expected to raise the HOMO level, potentially leading to a smaller energy gap with the Fermi level of gold electrodes and facilitating hole transport.

Interactive Table: Single-Molecule Conductance of Related Molecular Systems

| Molecular System | Anchoring Group | Transport Mechanism | Key Findings |

|---|---|---|---|

| Oligo(p-phenylene vinylene) | Thioacetyl, Amine | Tunneling to Hopping | Transition in transport mechanism observed at a critical length; anchoring groups affect contact resistance. researchgate.net |

| Alkanes | Dithiol, Diamine, Dicarboxylic-acid | Tunneling | Conductance is highly sensitive to the anchoring group; pH sensitivity observed for amine and carboxylic acid groups. nih.govelsevierpure.com |

| BN-doped Acenes | Thioacetate | - | Conductance is comparable to the all-carbon analogues, with slight decreases attributed to loss of aromaticity. |

This table presents findings from single-molecule conductance studies on related molecular structures to infer the potential behavior of 1,4-bis(4-diphenylaminostyryl)benzene.

Material Science and Thin Film Morphologies

Amorphous and Glassy State Formation from 1,4-bis(4-diphenylaminostyryl)benzene

Organic semiconductors like 1,4-bis(4-diphenylaminostyryl)benzene, also known as DSA-Ph, can form stable amorphous glasses, a property crucial for creating uniform thin films required in many electronic devices. Unlike crystalline structures which have long-range order, amorphous glasses possess a disordered molecular arrangement. This state is often achieved by cooling the material from a liquid state at a rate that prevents crystallization or, more commonly for this class of materials, through physical vapor deposition onto a temperature-controlled substrate.

Thin Film Fabrication Techniques (e.g., Physical Vapor Deposition)

Physical vapor deposition (PVD) is a primary technique for fabricating high-quality thin films of organic semiconductors like 1,4-bis(4-diphenylaminostyryl)benzene. This process occurs in a high-vacuum chamber (e.g., base pressure of ~10-6 Torr) where the source material is heated until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a thin, uniform film.

PVD offers precise control over film thickness, purity, and morphology, which are critical for device performance. Key parameters in the PVD process include the substrate temperature and the deposition rate. For 1,4-bis(4-diphenylaminostyryl)benzene, films have been successfully deposited using a rate of approximately 0.2 nm/s. This level of control allows for the creation of either amorphous or specifically oriented glassy films, depending on the deposition conditions.

| PVD Parameter | Typical Value for 1,4-bis(4-diphenylaminostyryl)benzene |

| Base Pressure | ~10-6 Torr |

| Deposition Rate | ~0.2 nm/s |

| Substrates | Silicon, Gold |

Control of Molecular Orientation in Thin Films

The orientation of molecules within a thin film is a critical factor that can significantly impact the electronic and optical properties of the material. For elongated molecules like 1,4-bis(4-diphenylaminostyryl)benzene, controlling whether they lie parallel or perpendicular to the substrate can enhance properties such as charge mobility and light outcoupling in OLEDs.

The molecular orientation in vapor-deposited films of organic semiconductors is strongly dependent on the deposition conditions, primarily the substrate temperature (Tsubstrate) and the deposition rate. The "surface equilibration mechanism" posits that during deposition, molecules have a brief period on the surface to move and find a more stable orientation before being buried by subsequent layers.

Substrate Temperature (Tsubstrate): A higher substrate temperature (typically expressed as a fraction of the material's Tg) provides more thermal energy to the arriving molecules, allowing them to explore different orientations and pack more efficiently. This generally leads to films with higher density and a more ordered, anisotropic structure.

Deposition Rate: A slower deposition rate provides molecules more time on the surface to equilibrate before being buried. This extended time allows for the formation of a more ordered structure.

For thick films of 1,4-bis(4-diphenylaminostyryl)benzene, it has been established that the substrate temperature and deposition rate are the primary determinants of the bulk glass structure, allowing for the tuning of molecular orientation.

Unlike glasses formed by rapidly cooling a liquid, glasses prepared by PVD can exhibit significant structural anisotropy. This means that the physical properties and molecular arrangement are not the same in all directions. For 1,4-bis(4-diphenylaminostyryl)benzene, vapor deposition can produce films where the molecules have a preferential alignment relative to the substrate surface. This anisotropy is a direct result of the surface equilibration process during film growth. The ability to create such ordered, non-crystalline structures is a key advantage of PVD, as it allows for the optimization of material properties without the grain boundaries and defects associated with polycrystalline films. Research on similar organic materials has shown that molecules tend to align their long axes parallel to the substrate surface under typical deposition conditions.

Determining the molecular orientation within these anisotropic films requires specialized characterization techniques.

Spectroscopic Ellipsometry (SE): This is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a thin film. tu-chemnitz.de By analyzing the ellipsometric parameters (Ψ and Δ) over a range of wavelengths and angles of incidence, one can build a model of the film's optical properties. For anisotropic materials, the refractive index and extinction coefficient will differ for light polarized parallel and perpendicular to the optical axis of the film. These differences provide quantitative information about the average molecular orientation. tu-chemnitz.de

Infrared (IR) Dichroism: This technique utilizes polarized infrared light to probe the orientation of specific molecular vibrations. irdg.org A molecule absorbs IR light most strongly when the light's electric field is aligned with the transition dipole moment of a particular vibrational mode. By measuring the absorbance of a film with IR light polarized parallel and perpendicular to the substrate, one can calculate the "dichroic ratio." irdg.org This ratio provides information on the average orientation of specific chemical bonds relative to the substrate, and thus the orientation of the molecule as a whole. irdg.orgdigitellinc.com

While specific SE and IR dichroism studies focused solely on 1,4-bis(4-diphenylaminostyryl)benzene are not detailed in the surveyed literature, these techniques are standard and powerful methods for characterizing the known anisotropy in vapor-deposited films of similar organic semiconductors. tu-chemnitz.de

Interfacial Molecular Packing and Substrate Perturbation Effects on Film Structure

The structure of a thin film is not always uniform from the substrate to the surface. The substrate itself can perturb the molecular packing of the initial layers of the film, creating an interfacial region with a structure different from the "bulk" of the film.

For 1,4-bis(4-diphenylaminostyryl)benzene, the structure at the interface with inorganic substrates like silicon and gold has been directly investigated. digitellinc.com These studies reveal that the molecular packing near the substrate is more disordered compared to the bulk of the film. digitellinc.com This perturbation is confined to a relatively short distance from the substrate. Beyond this interfacial layer, the film structure is dictated by the deposition conditions (substrate temperature and rate) rather than the substrate material itself. digitellinc.com

The length scale of this substrate-induced perturbation is a critical parameter, especially as device layers become thinner. For 1,4-bis(4-diphenylaminostyryl)benzene deposited near room temperature, this interfacial region of modified molecular packing is estimated to be between 3 and 8 nanometers. digitellinc.com This finding is significant for devices like OLEDs where organic layers are often only a few tens of nanometers thick, meaning the disordered interfacial region can constitute a substantial portion of the layer and influence processes like charge injection. digitellinc.com

| Substrate | Interfacial Perturbation Length Scale | Nature of Interfacial Packing |

| Silicon (Si/SiO2) | ~3 - 8 nm | More disordered than bulk |

| Gold (Au) | ~3 - 8 nm | More disordered than bulk |

Crystallization Behavior and its Implications for Solid-State Devices

The arrangement of molecules in a thin film, whether amorphous or crystalline, dictates the material's electronic properties and, consequently, the efficiency and longevity of the device. While single crystals can offer high charge carrier mobility due to long-range molecular order, the formation of polycrystalline films in devices is often detrimental. For many fluorescent emitters, including styrylbenzene derivatives, there is a strong tendency to form aggregates or crystallites, which can act as quenching sites for excitons, thereby reducing the photoluminescence quantum yield.

This aggregation-caused quenching is a significant challenge that can lower the efficiency of Organic Light-Emitting Diodes (OLEDs). Furthermore, the presence of grain boundaries in polycrystalline films can act as traps for charge carriers, impeding charge transport and leading to operational instability. The crystallization process can also induce mechanical stress and morphological changes in the thin film over time, contributing to device degradation and a shortened operational lifetime.

To mitigate these issues, a key strategy in OLED fabrication is to create smooth, homogeneous, and amorphous thin films. The stability of this amorphous state is critical. Materials with a high glass transition temperature (Tg) are preferred as they are less prone to crystallization during device operation, where temperatures can rise due to Joule heating. A high Tg ensures that the film morphology remains stable, preventing the formation of crystalline domains that compromise device performance. While specific studies detailing the crystallization kinetics of 1,4-bis(4-diphenylaminostyryl)benzene are not extensively documented in public literature, the general principles of organic semiconductor morphology strongly suggest that suppressing its crystallization is a primary goal for its application in high-performance OLEDs.

Host-Guest Systems and Doping Strategies for Film Homogeneity and Performance

The most effective and widely adopted strategy to overcome the challenges of crystallization and concentration quenching is the use of a host-guest system. In this approach, the emissive material, in this case, 1,4-bis(4-diphenylaminostyryl)benzene, is dispersed as a "guest" at a low concentration within a "host" material matrix.

The host material is selected based on several key criteria:

Energy Level Alignment: The host must have a wider energy bandgap than the guest to ensure that excitons, generated on host molecules via charge recombination, can be efficiently transferred to the guest molecules.

Charge Transport Properties: An ideal host should possess good charge-transporting capabilities to facilitate the movement of electrons and holes to the recombination zone.

Morphological Stability: The host should form uniform, stable amorphous films with a high glass transition temperature (Tg) to prevent both host crystallization and guest aggregation.

For the blue fluorescent emitter 1,4-bis(4-diphenylaminostyryl)benzene (also known by the acronym DSA-Ph), a commonly used and effective host material is 2-methyl-9,10-di(2-napthyl)anthracene (MADN). nih.govresearchgate.net Research has shown that doping DSA-Ph into an MADN host is a successful strategy for fabricating efficient and stable blue OLEDs. The MADN matrix effectively separates the DSA-Ph molecules, preventing the π-π stacking that leads to aggregation and fluorescence quenching.

The doping concentration is a critical parameter that must be optimized. If the concentration is too low, the energy transfer from host to guest may be inefficient. If it is too high, guest aggregation can occur despite the host matrix. Studies have demonstrated that a low doping concentration, typically around 3 wt%, is effective for the DSA-Ph:MADN system. nih.govresearchgate.net This concentration is sufficient to achieve efficient energy transfer while minimizing self-quenching, leading to devices with high quantum efficiency and operational stability.

The use of this host-guest system has led to the development of high-performance sky-blue OLEDs. For instance, devices using 3 wt% DSA-Ph doped in an MADN host have achieved a high current efficacy of 9.7 cd/A and a power efficacy of 5.5 lm/W. researchgate.net In another report, a maximum external quantum efficiency (EQE) of 10% was achieved with DSA-Ph doped into MADN, producing a bluish-green emission. nih.gov These results underscore the critical importance of host-guest doping strategies for achieving film homogeneity and unlocking the high-performance potential of 1,4-bis(4-diphenylaminostyryl)benzene in solid-state lighting and display applications.

Device Performance Data for 1,4-bis(4-diphenylaminostyryl)benzene (Guest) in an MADN (Host) System

| Dopant Concentration | Max. External Quantum Efficiency (EQE) | Current Efficacy (CE) | Power Efficacy (PE) | CIE Coordinates (x, y) | Reference |

| 3 wt% | Not Reported | 9.7 cd/A | 5.5 lm/W | (0.16, 0.32) | researchgate.net |

| 3 wt% | 10% | 15 cd/A | 13 lm/W | (0.15, 0.28) | nih.gov |

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| DSA-Ph | 1,4-bis(4-diphenylaminostyryl)benzene |

| MADN | 2-methyl-9,10-di(2-napthyl)anthracene |

Advanced Optoelectronic Device Applications

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, 1,4-bis(4-diphenylaminostyryl)benzene is recognized for its utility as a highly fluorescent material, particularly for generating blue light, which remains a significant challenge in OLED technology.

1,4-bis(4-diphenylaminostyryl)benzene serves a crucial function in the emissive layer (EML) of an OLED, acting either as the primary light-emitting material or as a guest dopant within a host material. The diphenylamino groups act as potent electron donors, which, combined with the styryl backbone, facilitates efficient light emission. Its strong fluorescence and high photoluminescence efficiency are key properties that make it suitable for these roles.

When used as a dopant, even a small concentration of 1,4-bis(4-diphenylaminostyryl)benzene can significantly influence the device's emission color and efficiency. The host material absorbs electrical energy and transfers it to the dopant molecules, which then release the energy as light of a specific color. This process, known as Förster resonance energy transfer (FRET), is highly efficient and is a common strategy to achieve high-performance and color-pure OLEDs.

To maximize the performance of blue OLEDs utilizing materials like 1,4-bis(4-diphenylaminostyryl)benzene, researchers employ sophisticated device architectures. A typical multilayer OLED structure consists of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode.

One advanced architecture is the quantum well-like structure (QWS), which uses multiple or dual emissive layers to confine charge carriers (holes and electrons) and enhance their probability of recombining within the desired emissive zone. For instance, a device structure using materials structurally similar to 1,4-bis(4-diphenylaminostyryl)benzene, such as DPASN, has been shown to achieve high efficiency. researchgate.net A representative QWS architecture might be:

ITO / NPB (70 nm) / DPASN (10 nm) / BAlq (10 nm) / DPASN (10 nm) / Bphen (30 nm) / Liq (2 nm) / Al (120 nm) researchgate.net

In this structure, DPASN forms the quantum wells, while BAlq acts as the central layer. This design helps to achieve a wider region for exciton (B1674681) generation, leading to improved device performance. researchgate.net Such complex architectures are critical for optimizing efficiency and stability in blue OLEDs.

The efficiency and brightness of OLEDs are directly linked to the properties of the materials used and the device's structure. For stilbene-type derivatives like 1,4-bis(4-diphenylaminostyryl)benzene, material engineering and device optimization are key to achieving high performance.